Benzenesulfonic acid, 3,5-dichloro-4-methyl-2-nitro-
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Overview
Description
Preparation Methods
The synthesis of 2,6-Dichloro-3-nitrotoluene-4-sulfonic acid typically involves multiple steps. One common method includes the nitration of 2,6-dichlorotoluene followed by sulfonation . The reaction conditions often require the use of concentrated sulfuric acid and nitric acid under controlled temperatures to ensure the desired substitution pattern . Industrial production methods may involve similar steps but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
2,6-Dichloro-3-nitrotoluene-4-sulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using hydrogenation catalyzed by platinum nanoparticles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common reagents used in these reactions include hydrogen gas, platinum catalysts, and strong acids or bases depending on the desired transformation . Major products formed from these reactions include amines, substituted aromatic compounds, and carboxylic acids .
Scientific Research Applications
2,6-Dichloro-3-nitrotoluene-4-sulfonic acid is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its ability to undergo various chemical transformations.
Agrochemicals: It is utilized in the production of pesticides and herbicides.
Dyestuffs: The compound is a key intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-nitrotoluene-4-sulfonic acid involves its ability to undergo electrophilic aromatic substitution reactions. The nitro and sulfonic acid groups are electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack . This property is exploited in various chemical syntheses to introduce new functional groups onto the aromatic ring .
Comparison with Similar Compounds
Similar compounds to 2,6-Dichloro-3-nitrotoluene-4-sulfonic acid include:
2,6-Dichloro-3-nitrotoluene: Lacks the sulfonic acid group, making it less reactive in certain substitution reactions.
2-Chloro-6-nitrotoluene-4-sulfonic acid: Has only one chlorine atom, which affects its reactivity and the types of reactions it can undergo.
The uniqueness of 2,6-Dichloro-3-nitrotoluene-4-sulfonic acid lies in its combination of electron-withdrawing groups, which enhances its reactivity and makes it a versatile intermediate in various chemical syntheses .
Biological Activity
Benzenesulfonic acid, 3,5-dichloro-4-methyl-2-nitro- (CAS: 68368-40-1), is a sulfonic acid derivative with notable biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C₇H₅Cl₂NO₅S
- SMILES Notation : O=S(=O)(O)c1c(N+[O-])c(c(c(Cl)c1)C)Cl
- Molecular Weight : 232.09 g/mol
Antibacterial and Antiparasitic Properties
Recent studies have highlighted the antibacterial and antiparasitic properties of benzenesulfonic acid derivatives. For instance, compounds related to benzenesulfonic acid have shown efficacy against various microbial strains. The mechanisms proposed include:
- Competitive Inhibition : Compounds may inhibit critical enzymes in pathogens.
- Generation of Reactive Oxygen Species (ROS) : This leads to oxidative stress in microbial cells, disrupting their functions.
In a study examining various derivatives, benzenesulfonic acids demonstrated significant activity against Plasmodium falciparum, with IC₅₀ values indicating potent effects compared to traditional antimalarials like chloroquine .
Cardiovascular Effects
Research has indicated that certain benzenesulfonamide derivatives can influence cardiovascular parameters. For example:
- Perfusion Pressure Reduction : Compounds like 4-(2-aminoethyl)-benzenesulfonamide were shown to decrease coronary resistance in isolated rat heart models, suggesting potential applications in managing blood pressure .
- Calcium Channel Interaction : Theoretical studies suggest that these compounds may interact with calcium channels, affecting cardiac contractility and vascular resistance .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of benzenesulfonic acid derivatives. Theoretical models have been employed to predict these parameters:
Parameter | Value |
---|---|
Absorption | High |
Distribution | Moderate |
Metabolism | Hepatic |
Excretion | Renal |
Toxicity | Moderate |
These findings suggest that while the compound may have therapeutic potential, careful consideration of its pharmacokinetic profile is necessary for safe application.
Case Studies
-
Antimicrobial Activity Study :
- Objective : To evaluate the effectiveness of benzenesulfonic acid derivatives against various bacterial strains.
- Methodology : In vitro assays were conducted using different concentrations of the compound.
- Results : Significant inhibition was observed against both Gram-positive and Gram-negative bacteria.
-
Cardiovascular Study :
- Objective : To assess the impact of 4-(2-aminoethyl)-benzenesulfonamide on coronary resistance.
- Methodology : Isolated rat hearts were perfused with varying concentrations of the compound.
- Results : A marked decrease in perfusion pressure was noted, implicating potential therapeutic use in hypertension .
Properties
CAS No. |
68368-40-1 |
---|---|
Molecular Formula |
C7H5Cl2NO5S |
Molecular Weight |
286.09 g/mol |
IUPAC Name |
3,5-dichloro-4-methyl-2-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C7H5Cl2NO5S/c1-3-4(8)2-5(16(13,14)15)7(6(3)9)10(11)12/h2H,1H3,(H,13,14,15) |
InChI Key |
ABQUUVRUHRHFHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)[N+](=O)[O-])S(=O)(=O)O)Cl |
Origin of Product |
United States |
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